molecular formula C9H11ClF3NO B1405375 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride CAS No. 1228880-25-8

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B1405375
CAS No.: 1228880-25-8
M. Wt: 241.64 g/mol
InChI Key: YZQDZBQXSQCSMM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride (CAS 1228880-25-8) is a high-value chemical building block with the molecular formula C9H11ClF3NO and a molecular weight of 241.64 g/mol . This compound is extensively utilized in organic and pharmaceutical chemistry as a crucial intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) . Its unique structure, featuring both a trifluoroethyl group and a methoxyphenyl moiety, makes it particularly valuable in asymmetric synthesis and for introducing fluorine atoms and specific aromatic systems into target compounds, which can significantly alter their electronic properties, metabolic stability, and binding affinity . In research and development, this compound serves as a versatile precursor in creating novel compounds for neurological and psychiatric drug discovery, such as potential antidepressants and anxiolytics . The presence of the fluorine atoms is often exploited to enhance a molecule's lipophilicity and bioavailability, while the methoxy group can be pivotal for receptor interaction . As a chiral entity, the (S)-enantiomer (CAS 1391397-32-2) is especially important for producing enantiopure substances, a critical aspect of modern drug development . This product is offered in various purities and bulk packaging options to meet specific research requirements and is intended for Research Use Only. It is not for diagnostic or therapeutic use in humans. Researchers should refer to the Safety Data Sheet (SDS) for proper handling information, as the compound carries the warning hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQDZBQXSQCSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetaldehyde and subsequent reduction to form the corresponding amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, including continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The 2-methoxy group distinguishes this compound from analogs with substituents at other positions (e.g., 3- or 4-methoxy). For example:

  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine hydrochloride (CAS 65686-77-3) has a para-substituted methoxy group, which enhances electron donation compared to the ortho position. This positional difference may alter solubility and receptor binding .
Table 1: Substituent Effects on Key Properties
Compound Name Substituent Position/Type Molecular Weight CAS Number Solubility (Reported)
Target Compound 2-methoxy 241.63 902837-02-9 Slight (chloroform, methanol)
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl 4-methoxy 241.63 65686-77-3 Similar to target
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine HCl 3-fluoro 225.60 1185302-13-9 Not specified

Stereochemical Variations

Enantiomers of trifluoro-ethanamine derivatives exhibit distinct pharmacological profiles. For instance:

  • (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine hydrochloride (CAS 1213074-03-3) is reported to have higher receptor selectivity compared to its (R)-isomer .
  • The target compound’s (S)-enantiomer (CAS 902837-02-9) may similarly show enhanced binding to specific targets, though detailed comparative studies are lacking .

Functional Group Replacements

Replacing the methoxy group with other substituents significantly alters bioactivity:

  • 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride (CAS 315-43-5) substitutes methoxy with a methyl group, increasing steric bulk and reducing polarity .
Table 2: Functional Group Impact on Physicochemical Properties
Compound Name Functional Group LogP (Predicted) Key Applications
Target Compound 2-methoxyphenyl ~1.8 Neurological research
2,2,2-Trifluoro-1-(o-tolyl)ethanamine HCl 2-methylphenyl ~2.3 Organic synthesis
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine HCl Tetrahydrofuran ~0.9 Drug metabolism studies

Research Findings and Pharmacological Relevance

Binding Interactions

  • The trifluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., dopamine hydrochloride, CAS 62-31-7) .

Gaps in Current Knowledge

  • Comparative efficacy studies between enantiomers (e.g., (S)- vs. (R)-target compound) are absent.
  • Solubility and bioavailability data for most analogs are incomplete, hindering drug development .
  • In vivo pharmacological profiles of 2-methoxy-substituted compounds remain underexplored compared to para-substituted analogs .

Biological Activity

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C9H10ClF3NO
  • Molecular Weight : 235.63 g/mol

Its structure features a trifluoromethyl group and a methoxy-substituted phenyl ring, which are critical for its biological activity.

Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest that it exhibits properties similar to other amine compounds that modulate dopamine and serotonin pathways.

Key Mechanisms:

  • Dopaminergic Activity : The compound has been shown to influence adenylate cyclase activity in the rat striatum, suggesting dopaminergic effects similar to those of dopamine itself .
  • Neuroprotective Effects : In vitro studies demonstrate its potential to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions .

In Vitro Studies

Several studies have evaluated the cytotoxicity and protective effects of this compound on neuronal cell lines.

Study Cell Line Concentration (μM) Protective Effect (%)
Study 1PC121.2525.4
Study 1PC122.532.7
Study 1PC12520.3

These results indicate a concentration-dependent protective effect against corticosterone-induced lesions in PC12 cells, highlighting its potential as an antidepressant agent .

In Vivo Studies

In vivo assessments using animal models have shown that the compound reduces immobility time in forced swim tests (FST), indicating antidepressant-like effects. Additionally, it enhances locomotor activity compared to standard antidepressants like Fluoxetine and Agomelatine .

Case Study 1: Antidepressant Effects

A study involving chronic treatment with the compound demonstrated significant improvements in behavioral tests associated with depression. The mechanism was linked to increased levels of brain-derived neurotrophic factor (BDNF) and reduced oxidative stress markers in the hippocampus .

Case Study 2: Neuroprotection

Research on the neuroprotective effects revealed that the compound effectively counteracts oxidative stress in neuronal cells by maintaining glutathione (GSH) levels and decreasing reactive oxygen species (ROS) generation .

Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays on various cell lines:

Cell Line IC50 (μM) Safety Profile
HEK293>100Low toxicity
L02>100Low toxicity

These findings suggest that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Q & A

Basic: What are the recommended methods for synthesizing 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride with high purity?

Answer:

  • Reductive Amination : React 2-methoxybenzaldehyde with 2,2,2-trifluoroethylamine in the presence of a reducing agent (e.g., sodium borohydride or hydrogen/palladium).
  • HCl Salt Formation : Treat the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.
  • Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity. Monitor reaction progress and purity using 1H^1H-NMR and HPLC .

Advanced: What enantioselective synthesis strategies are applicable for producing chiral derivatives of this compound?

Answer:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during the reductive amination step to induce enantioselectivity.
  • Chiral Resolution : Use chiral stationary phases in HPLC (e.g., amylose or cellulose-based columns) to separate enantiomers.
  • Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral NMR shift reagents .

Basic: Which analytical techniques are essential for confirming the structural identity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions and fluorine environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., C9H10F3NOHCl\text{C}_9\text{H}_{10}\text{F}_3\text{NO} \cdot \text{HCl}).
  • Fourier-Transform Infrared (FTIR) : Identify functional groups (e.g., amine, methoxy) via characteristic absorption bands .

Advanced: How can computational methods enhance structural and conformational analysis?

Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry and predict NMR/IR spectra for comparison with experimental data.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. nonpolar environments.
  • Docking Studies : Model interactions with biological targets (e.g., neurotransmitter receptors) to rationalize activity .

Basic: What is the solubility profile of this compound, and how does it guide solvent selection for experiments?

Answer:

  • High Solubility : Water (0.7 g/mL), ethanol, and chloroform.
  • Low Solubility : Ether and benzene.
  • Application Tip : Use ethanol for reactions requiring high solubility; aqueous buffers for biological assays. Avoid nonpolar solvents to prevent precipitation .

Advanced: How does solubility impact pharmacokinetic profiling in preclinical studies?

Answer:

  • DMSO Stock Solutions : Prepare concentrated stocks (e.g., 10 mM in DMSO) and dilute in assay buffers while monitoring for precipitation.
  • Bioavailability Studies : Assess solubility in simulated gastric/intestinal fluids (e.g., FaSSIF/FeSSIF) to predict oral absorption.
  • Stability Testing : Use dynamic light scattering (DLS) to detect aggregation in aqueous media .

Basic: What are the stability considerations for handling and storing this compound?

Answer:

  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C.
  • Hygroscopicity : Protect from moisture using desiccants.
  • Incompatibilities : Avoid strong oxidizers, acids, or bases to prevent degradation .

Advanced: What degradation pathways are observed under stress conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (60°C), UV light, and humidity (75% RH) for 1–4 weeks.
  • Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the methoxy group or amine oxidation).
  • Mitigation : Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .

Basic: How can researchers screen for biological activity in CNS-related studies?

Answer:

  • In Vitro Assays : Radioligand binding assays for serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors.
  • Functional Activity : Measure cAMP modulation in transfected cell lines (e.g., CHO or HEK293).
  • Reference Standards : Compare activity with structurally related psychostimulants (e.g., Tofenacin Hydrochloride) .

Advanced: What in vivo models are suitable for evaluating neuropharmacological effects?

Answer:

  • Rodent Behavioral Tests : Forced swim test (depression), open field test (anxiety), or Morris water maze (cognition).
  • Microdialysis : Monitor neurotransmitter levels (e.g., dopamine, serotonin) in brain regions post-administration.
  • Dose-Response Studies : Establish ED50_{50} values and compare with known CNS-active compounds .

Basic: What safety precautions are critical during experimental handling?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How can ecotoxicological risks be assessed for environmental safety?

Answer:

  • Aquatic Toxicity : Test acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines).
  • Biodegradation : Use OECD 301B assays to evaluate mineralization in activated sludge.
  • Bioaccumulation : Measure log PP (octanol-water partition coefficient) to predict environmental persistence .

Data Contradiction: How to resolve discrepancies in reported solubility values?

Answer:

  • Method Validation : Compare shake-flask vs. HPLC solubility methods.
  • Polymorph Screening : Use X-ray powder diffraction (XRPD) to detect crystalline forms affecting solubility.
  • Impurity Profiling : Analyze batches via LC-MS to rule out contaminants altering solubility .

Advanced: What steps ensure robust validation of analytical methods?

Answer:

  • Linearity : Test 5–6 concentrations (e.g., 10–200 µg/mL) with R2>0.99R^2 > 0.99.
  • Precision/Accuracy : Intra-/inter-day CV < 2%; recovery rates 98–102%.
  • Limit of Quantification (LOQ) : Signal-to-noise ratio ≥10 for trace analysis .

Advanced: How can comparative studies with structural analogs refine structure-activity relationships (SAR)?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens).
  • Biological Testing : Compare receptor binding affinities and functional potency.
  • QSAR Modeling : Use computational tools (e.g., CoMFA) to predict activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

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